molecular formula C14H9Cl2FO2 B8418308 2,5-Dichloro-4-(2-fluorobenzoyl)anisole

2,5-Dichloro-4-(2-fluorobenzoyl)anisole

Cat. No.: B8418308
M. Wt: 299.1 g/mol
InChI Key: CBGMYXCZRRLAHV-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(2-fluorobenzoyl)anisole is a halogenated aromatic compound featuring a methoxy-substituted benzene core (anisole) with chlorine atoms at positions 2 and 5 and a 2-fluorobenzoyl group at position 2.

Properties

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

IUPAC Name

(2,5-dichloro-4-methoxyphenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C14H9Cl2FO2/c1-19-13-7-10(15)9(6-11(13)16)14(18)8-4-2-3-5-12(8)17/h2-7H,1H3

InChI Key

CBGMYXCZRRLAHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)C2=CC=CC=C2F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with 2,5-Dichloro-4-(2-fluorobenzoyl)anisole, including halogenation patterns, aromatic rings, or functional groups.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications
This compound C₁₄H₈Cl₂F₂O₂ 2,5-dichloro; 4-(2-fluorobenzoyl); methoxy Hypothesized agrochemical/pharmaceutical
Lufenuron (CGA-184699) C₁₇H₈Cl₂F₈N₂O₃ 2,5-dichloro; hexafluoropropoxy; difluorobenzamide Insect growth regulator (chitin synthesis inhibitor)
2,6-Dibromo-4-fluoroanisole C₇H₅Br₂FO 2,6-dibromo; 4-fluoro; methoxy Intermediate in organic synthesis
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole C₂₀H₁₂FN₂O₃ (varies) Fluoro; benzodioxolyloxy; substituted phenyl Antimicrobial/antifungal activity
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole C₁₅H₈Cl₄N₄O₂ Dichlorophenoxy; triazole Herbicidal/antimicrobial potential

Detailed Analysis of Structural Differences and Implications

Lufenuron (CGA-184699)
  • Structural Similarities : Both compounds feature a 2,5-dichlorophenyl backbone.
  • Key Differences : Lufenuron replaces the methoxy group of anisole with a urea-linked difluorobenzamide and a hexafluoropropoxy group.
  • Functional Impact : The hexafluoropropoxy group enhances lipophilicity and metabolic stability, critical for its insecticidal activity. The urea moiety enables chitin synthesis inhibition, a mechanism absent in the target compound .
2,6-Dibromo-4-fluoroanisole
  • Structural Similarities : Both are halogenated anisoles.
  • Key Differences : Bromine substituents (vs. chlorine) and absence of the benzoyl group.
  • Functional Impact: Bromine’s larger atomic size may increase steric hindrance, reducing reactivity compared to chloro derivatives.
Benzimidazole Derivatives
  • Structural Similarities : Fluoro and substituted phenyl groups.
  • Key Differences : Benzimidazole’s heterocyclic core (vs. anisole) and benzodioxolyloxy substituent.
  • Functional Impact : The benzimidazole scaffold enables hydrogen bonding and enhanced antimicrobial activity, while the benzodioxolyloxy group may improve solubility .
Triazole Derivatives
  • Structural Similarities: Dichlorophenoxy substituents.
  • Key Differences : Triazole ring introduces nitrogen-rich heterocyclic character.

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